molecular formula C11H15FN2O2 B074630 ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate CAS No. 1478-87-1

ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate

Cat. No. B074630
CAS RN: 1478-87-1
M. Wt: 226.25 g/mol
InChI Key: DTQYCFWSXJGCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate, also known as EFEC, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in medicine and agriculture. EFEC belongs to the class of carbamate compounds, which are widely used as insecticides and herbicides. The unique chemical structure of EFEC makes it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain, resulting in improved cognitive function. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a cost-effective compound to work with. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been shown to have low toxicity, making it safe for use in vitro and in vivo studies. However, one limitation of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. One potential area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the development of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate-based insecticides and herbicides, as carbamate compounds have shown promise in this area. Additionally, further studies are needed to fully understand the mechanism of action of ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate and its potential applications in other areas of research.

Synthesis Methods

Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with N-ethyl ethanolamine to obtain ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

Ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been shown to exhibit anti-cancer properties. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.

properties

CAS RN

1478-87-1

Product Name

ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate

InChI

InChI=1S/C11H15FN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3,(H,14,15)

InChI Key

DTQYCFWSXJGCRW-UHFFFAOYSA-N

SMILES

CCOC(=O)NNC(C)C1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)NNC(C)C1=CC=C(C=C1)F

synonyms

N'-(p-Fluoro-α-methylbenzyl)carbazic acid ethyl ester

Origin of Product

United States

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